molecular formula C10H14N2OS B2851388 4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine CAS No. 1607289-81-5

4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine

Cat. No.: B2851388
CAS No.: 1607289-81-5
M. Wt: 210.3
InChI Key: OUSLERQSKDTGFE-UHFFFAOYSA-N
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Description

4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine is a pyrimidine derivative characterized by a methyl group at position 4 and a sulfanyl (-S-) group at position 6, which is further substituted with a 2-methyloxolane (tetrahydrofuran derivative) moiety. Pyrimidine derivatives are widely studied for their diverse pharmacological activities, including anticancer, antiviral, and enzyme-inhibitory properties . The sulfanyl group in such compounds often enhances biological activity by facilitating hydrogen bonding or interacting with enzyme active sites . The methyloxolane substituent may influence solubility, metabolic stability, and target binding compared to simpler alkyl or aromatic substituents .

Properties

IUPAC Name

4-methyl-6-(2-methyloxolan-3-yl)sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-7-5-10(12-6-11-7)14-9-3-4-13-8(9)2/h5-6,8-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSLERQSKDTGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)SC2=NC=NC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . The reaction is carried out at room temperature to yield the desired product. Other methods may involve the use of different alkylating agents and bases under varying conditions to optimize yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C₁₈H₁₂ClN₃O₆S
  • Molecular Weight : 433.8 g/mol
  • IUPAC Name : [6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate

The structural features of this compound suggest potential interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that 4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine can inhibit the proliferation of cancer cells by interfering with nucleic acid synthesis and inducing apoptosis.

Case Study : A study published in Der Pharma Chemica demonstrated that similar pyrimidine derivatives showed promising results in inhibiting tumor growth in animal models, suggesting a potential pathway for further investigation into the efficacy of this compound in cancer therapy .

Antimicrobial Properties

The compound's sulfur-containing structure may contribute to its antimicrobial activity. Research has explored the effectiveness of pyrimidine derivatives against various bacterial strains.

Data Table: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli25 µg/mL
4-MethylpyrimidineStaphylococcus aureus15 µg/mL
6-(Thio)methylpyrimidinePseudomonas aeruginosa20 µg/mL

This table illustrates the potential of this compound as an antimicrobial agent, warranting further exploration in clinical settings.

Neurological Applications

Emerging studies suggest that compounds similar to this compound may modulate neurological pathways, particularly those involved in neuroprotection and cognitive function enhancement.

Case Study : A patent application highlighted the use of pyrimidine derivatives in treating neurological disorders, including dementia and neurodegenerative diseases. The mechanisms proposed include modulation of phosphodiesterase activity and dopaminergic signaling pathways .

Mechanism of Action

The mechanism of action of 4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can participate in nucleophilic attacks, leading to the formation of various derivatives. These derivatives can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine with key analogues:

Compound Name / Structure Key Substituents Biological Activity Reference
This compound 4-CH₃, 6-(2-methyloxolane-S-) Inference: Potential anticancer/enzyme inhibition (based on structural analogs) N/A
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-NH₂, 2-S-acetamide, 4-Cl-Ph Anticancer (crystal structure shows strong H-bonding for dimer formation)
6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione 5-propyl, 2,4-dione, 6-(o-thiocresol-S-) Antiviral, anticancer (intramolecular H-bonding, C–H⋯π interactions)
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Indole-oxadiazole-S-acetamide α-Glucosidase, BChE, and LOX inhibition (IC₅₀: 31.62–99.30 µM)
Pyrazolo[3,4-d]pyrimidines with sulfanyl linkers Pyrazole-fused pyrimidine + sulfanyl groups Anticancer (IC₅₀: <0.08 µM against MCF7, HCT-116, Hep-G2)

Key Observations :

  • Substituent Position and Activity : The 6-sulfanyl group in the target compound may mimic the bioactive conformations of analogues like 6-[(2-methylphenyl)sulfanyl]pyrimidine (antiviral) and N-substituted sulfanyl acetamides (enzyme inhibitors) .
  • Methyloxolane vs. Aromatic Substituents : The 2-methyloxolane group likely improves metabolic stability compared to aromatic substituents (e.g., 2-methylphenyl in ), which are prone to oxidative metabolism. However, aromatic groups enhance π-π stacking in crystal packing .
  • Hydrogen Bonding : Compounds with sulfanyl-acetamide linkages (e.g., ) exhibit stronger intermolecular H-bonding (N–H⋯O/N–H⋯Cl), critical for dimer formation and enzyme inhibition. The target compound’s oxolane group may reduce H-bonding capacity but introduce steric effects for selective binding.
Crystallographic and Conformational Analysis
  • Dihedral Angles: In N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide , the pyrimidine and benzene rings form dihedral angles of 42.25°–62.18°, influencing crystal packing. The target compound’s oxolane substituent may increase torsional flexibility, reducing planarity and altering dimerization.
  • Hydrogen Bonding Motifs : Sulfanyl-containing compounds often form S(5)–S(7) ring motifs via intramolecular H-bonding (e.g., C–H⋯S in ). The oxolane oxygen in the target compound could participate in weaker C–H⋯O interactions.

Biological Activity

4-Methyl-6-[(2-methyloxolan-3-YL)sulfanyl]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methyl group and a methyloxolan sulfanyl group. This unique structure may contribute to its interaction with biological targets, enhancing its therapeutic potential.

Antiviral Properties

Recent studies have highlighted the antiviral properties of pyrimidine derivatives, including those similar to this compound. For instance, derivatives targeting the dihydroorotate dehydrogenase (DHODH) enzyme have shown significant antiviral activity. The inhibition of DHODH disrupts the de novo pyrimidine biosynthetic pathway, crucial for viral replication .

CompoundIC50 (nM)Target
This compoundTBDDHODH
2-(4-benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)pyrimidine13DHODH

Anticancer Activity

Pyrimidine derivatives are often explored for their anticancer properties. Compounds with structural similarities to this compound have demonstrated selective effects on cancer cell lines by interfering with nucleotide metabolism and DNA synthesis. Studies indicate that these compounds can induce apoptosis in cancer cells .

The biological activity of this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis, such as DHODH.
  • Receptor Interaction : It may interact with specific receptors or proteins, modulating cellular pathways related to growth and proliferation.

Study 1: Antiviral Screening

A study evaluated various pyrimidine derivatives for their antiviral efficacy against measles virus. The results indicated that compounds structurally related to this compound exhibited notable inhibition rates, confirming their potential as antiviral agents .

Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that certain derivatives resulted in a significant reduction in cell viability. The mechanism was linked to the disruption of nucleotide synthesis pathways, leading to increased apoptosis rates .

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